5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride is a biochemical used for proteomics research . It has a molecular weight of 198.69 and a molecular formula of C5H6D3N3OS•HCl .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5H6D3N3OS•HCl . This indicates that it contains carbon ©, hydrogen (H), deuterium (D), nitrogen (N), oxygen (O), sulfur (S), and chloride (Cl) atoms. The presence of deuterium (D), a stable isotope of hydrogen, suggests that this compound could be used in studies involving isotopic labeling .科学的研究の応用
Treatment of Gastric Ulcers
Ranitidine Hydrochloride has been used in the formulation of floating microspheres for the treatment of gastric ulcers . The microspheres were prepared by Ionotropic Gelation and solvent evaporation techniques using different carrier ratios . The developed floating microsphere of Ranitidine Hydrochloride can be used for prolonged release in the stomach, therefore improving the bioavailability and patient compliance .
Treatment of Gastrointestinal Disorders
Ranitidine Hydrochloride has been extensively used in the treatment of diverse gastrointestinal disorders . This drug is a selective, competitive histamine H2-receptor antagonist and is established as a potent inhibitor of gastric acid secretion .
Treatment of Zollinger-Ellison Syndrome and Erosive Esophagitis
Ranitidine Hydrochloride is commonly used in active duodenal ulcers, gastric ulcers, Zollinger-Ellison syndrome, gastro oesophageal reflux disease and erosive esophagitis .
Pharmacokinetics and Drug Interactions
Studies have been conducted to understand the pharmacokinetics, drug interactions and adverse effects of Ranitidine Hydrochloride . This helps in understanding the drug’s behavior in the body and its interactions with other drugs.
Analytical Methodologies
Analytical methodologies have been developed for Ranitidine Hydrochloride . These methodologies help in confirming the identity of the substance and in identifying tablet manufacturers .
Formulation Development
Ranitidine Hydrochloride has been used in the development of new drug formulations . For example, it has been used in the formulation of gastro retentive floating microspheres .
Safety and Hazards
作用機序
Target of action
The primary target of this compound is the histamine H2 receptors found on gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid.
Mode of action
This compound reduces the secretion of gastric acid by reversibly binding to histamine H2 receptors . This process leads to the inhibition of histamine binding to this receptor, causing the reduction of gastric acid secretion .
Biochemical pathways
The compound indirectly inhibits gastrin- and acetylcholine-stimulated gastric acid secretion, which also results in reduced secretion of pepsin, a digestive enzyme that hydrolyzes protein .
Pharmacokinetics
After oral administration, the absorption of this compound in normal individuals has been found to be rapid, with peak plasma concentrations occurring at 1 to 3 hours . It is metabolized in the liver to a minor extent and excreted in the urine as unchanged drug .
Result of action
The molecular and cellular effects of the compound’s action include the reduction of gastric acid secretion, gastric volume, and hydrogen ion concentration .
Action environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the formation of toxic N-nitrosodimethylamine (NDMA) from ranitidine can be influenced by factors such as pH and the presence of other compounds . Additionally, the compound’s ecotoxicity has been assessed using standard and behavioral endpoints, indicating its potential environmental impact .
特性
IUPAC Name |
(NE)-N-[3-(trideuteriomethylimino)thiomorpholin-2-ylidene]hydroxylamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS.ClH/c1-6-4-5(8-9)10-3-2-7-4;/h9H,2-3H2,1H3,(H,6,7);1H/b8-5+;/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOYCJOQYOBFFF-ZRHZDPIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1C(=NO)SCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N=C1/C(=N\O)/SCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。